Rac-((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclohexyl group and a tert-butyldimethylsilyl ether functional group. Its molecular formula is , and it has a molecular weight of 258.47 g/mol . The compound is classified as an intermediate in the production of Rho kinase inhibitors and neurite outgrowth promoters, indicating its potential applications in therapeutic contexts .
The synthesis of rac-((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol can be achieved through several methods. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This reaction forms the silyl ether, which is stable under various conditions and facilitates further functionalization.
The molecular structure of rac-((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol can be represented by its SMILES notation: CC(C)(C)[Si](C)(C)OCC1CCC(CO)CC1
.
The stereochemistry of the compound is crucial for its biological activity, with the (1R,4R) configuration potentially influencing its interaction with biological targets.
Rac-((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol can undergo various chemical reactions typical for alcohols and silyl ethers.
These reactions typically require careful control of conditions (temperature, solvent choice) to optimize yields and minimize side reactions.
The biological activity of rac-((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol is primarily attributed to its role as an intermediate in synthesizing Rho kinase inhibitors. Rho kinase plays a critical role in regulating cytoskeletal dynamics and cell signaling pathways involved in various cellular processes.
Rac-((1R,4R)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol serves as an important building block in organic synthesis, particularly in developing pharmaceuticals targeting Rho kinase pathways. Its applications extend to:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in advancing therapeutic strategies against various diseases.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0